

An In-depth Technical Guide to the Amine-Reactive Chemistry of Sulfo-Cy3

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Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B12375572**

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This guide provides a comprehensive overview of the amine-reactive properties of Sulfo-Cy3, a widely used fluorescent dye in biological research. It delves into the core chemistry, optimal reaction conditions, and detailed protocols for the successful conjugation of Sulfo-Cy3 to proteins and other biomolecules.

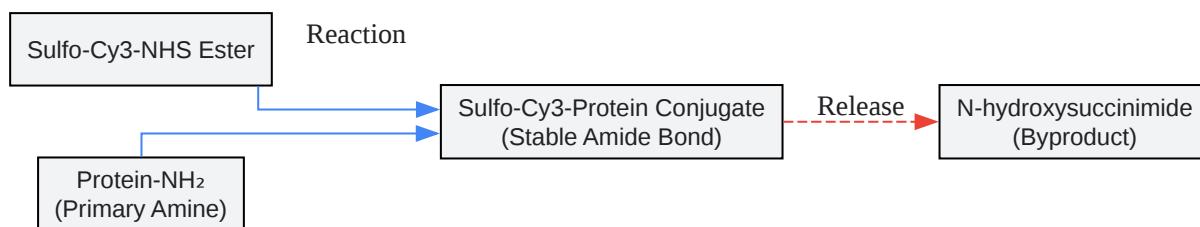
Understanding the Amine-Reactive Moiety: The Role of the NHS Ester

The capacity of Sulfo-Cy3 to react with primary amines stems from its modification with an N-hydroxysuccinimidyl (NHS) ester. While "**Sulfo-Cy3 amine**" possesses a primary amine, making it reactive towards carboxyl groups or aldehydes, it is the Sulfo-Cy3 NHS ester that is specifically designed for labeling primary amines on target molecules like proteins.^{[1][2][3][4]} The NHS ester is a highly efficient amine-reactive functional group that forms a stable and covalent amide bond with primary amines, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group of polypeptides.^{[4][5]}

The addition of sulfonate groups to the cyanine dye core significantly increases its water solubility, allowing for labeling reactions to be performed in aqueous buffers with minimal to no organic co-solvents.^{[3][6]} This is particularly advantageous for proteins that are sensitive to organic solvents and prone to denaturation.^[6]

Reaction Mechanism: Amine Acylation

The fundamental reaction between Sulfo-Cy3 NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.



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Figure 1: Reaction of Sulfo-Cy3 NHS Ester with a primary amine.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative parameters for Sulfo-Cy3 NHS ester, which are critical for accurate experimental design and data analysis.

Table 1: Spectroscopic Properties

Property	Value
Excitation Maximum (λ_{ex})	~555 nm[2][7]
Emission Maximum (λ_{em})	~570-572 nm[2][7]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$ [2][7]
Quantum Yield	~0.1-0.2
Recommended Laser Line	532 nm or 555 nm[2][7]
Recommended Filter Set	TRITC (tetramethylrhodamine)[2][7]

Table 2: Physicochemical Properties

Property	Value/Description
Molecular Weight	~821.93 g/mol (protonated) [7]
Solubility	Water, DMSO, DMF [2] [7]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester [2]
Reactivity	Primary amines [2] [7]
Storage Conditions	-20°C, desiccated and protected from light [7] [8]

Table 3: Recommended Reaction Conditions

Parameter	Recommended Value	Notes
pH	8.0 - 9.0 (Optimal: 8.5) [1]	Reaction rate is significantly pH-dependent. Lower pH leads to protonation of amines, reducing reactivity. Higher pH increases the rate of NHS ester hydrolysis. [9] [10]
Buffer	Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES) [1] [11]	Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the dye. [1] [11]
Protein Concentration	>2 mg/mL (Optimal: 5-10 mg/mL) [1] [11]	Higher protein concentrations generally lead to greater labeling efficiency. [11]
Dye:Protein Molar Ratio	5:1 to 20:1 (empirically determined) [8] [12]	The optimal ratio depends on the protein and the desired degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and loss of protein activity. [2]
Reaction Time	1-2 hours	Can be extended (e.g., overnight at 4°C) for certain applications.
Reaction Temperature	Room Temperature (20-25°C) [12]	Can be performed at 4°C to slow down hydrolysis of the NHS ester.

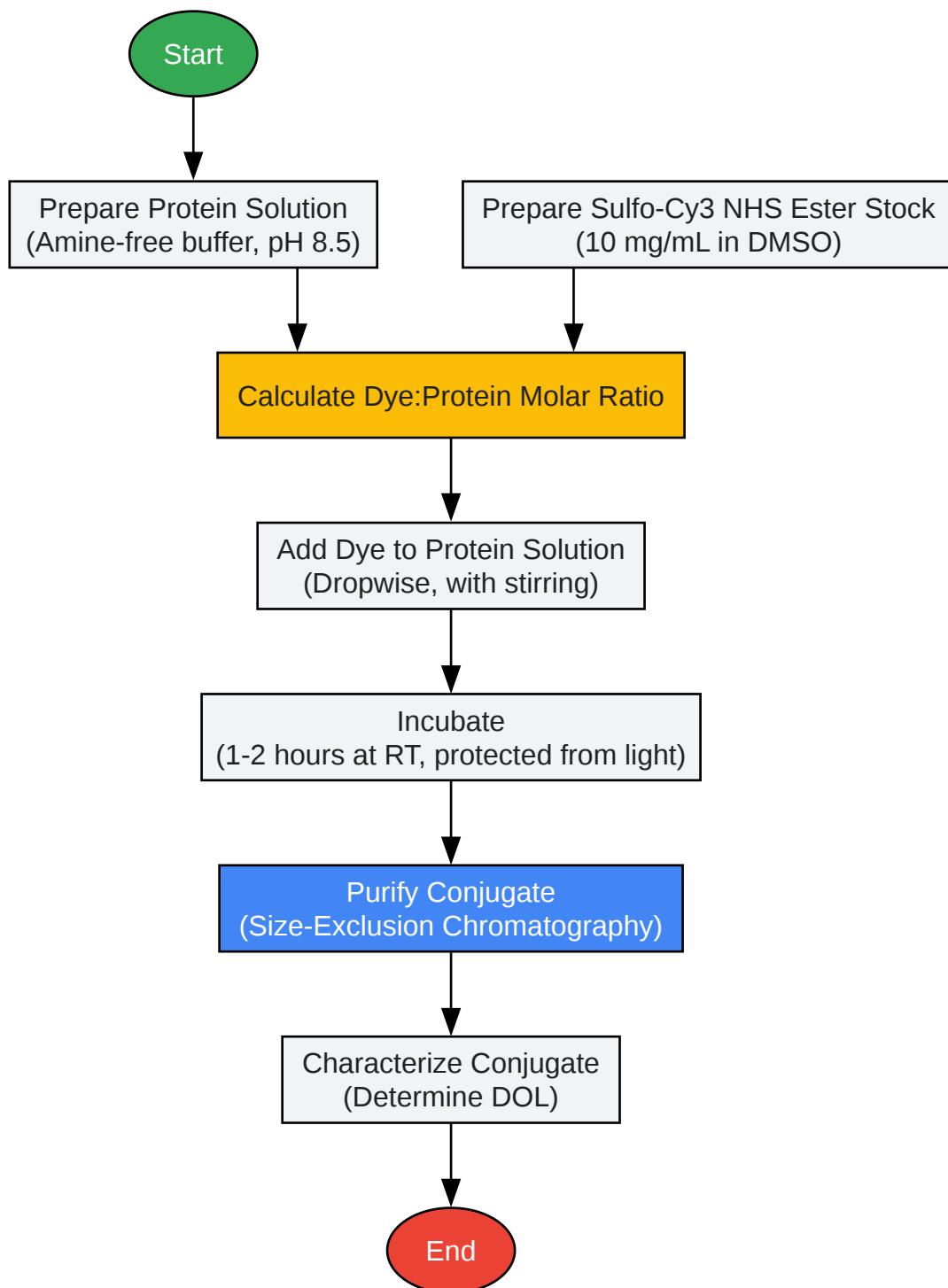
Detailed Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with Sulfo-Cy3 NHS ester and the subsequent purification of the conjugate. Optimization may be required for specific proteins and applications.

Preparation of Reagents

- Protein Solution:
 - Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
 - Ensure the protein concentration is at least 2 mg/mL. If necessary, concentrate the protein solution using an appropriate ultrafiltration device.
 - Remove any substances containing primary amines, such as Tris, glycine, or ammonium salts, as they will interfere with the labeling reaction.[\[1\]](#)
- Sulfo-Cy3 NHS Ester Stock Solution:
 - Just prior to use, dissolve the Sulfo-Cy3 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
 - The reconstituted dye solution is unstable and should be used promptly.[\[12\]](#) It can be stored at -20°C for a limited time (up to two weeks), protected from light and moisture.[\[8\]](#)

Protein Labeling Procedure

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